1-Oleoyl-3-linoleoyl-rac-glycerol
Description
Structural Determinants of Physicochemical Properties
The spatial arrangement of fatty acids on the glycerol backbone profoundly influences the melting profile, oxidative stability, and enzymatic susceptibility of triacylglycerols. In 1-oleoyl-3-linoleoyl-rac-glycerol, the rac designation indicates a racemic mixture at the sn-2 position, where the hydroxyl group remains unesterified. This configuration creates distinct microenvironments: the sn-1 oleoyl group contributes a single cis double bond, while the sn-3 linoleoyl group introduces two cis double bonds at carbons 9 and 12.
Nuclear magnetic resonance (nuclear magnetic resonance) spectroscopy reveals characteristic chemical shifts for each glycerol position. The sn-1 and sn-3 protons resonate at 4.17–4.33 ppm (doublets of doublets), whereas the sn-2 proton appears as a triplet of triplets near 5.27 ppm. These shifts enable precise tracking of acyl migration and isomerization events under thermal or enzymatic stress.
Table 1: NMR Spectral Signatures of Glycerol Protons in Triacylglycerols
| Proton Position | Chemical Shift (ppm) | Splitting Pattern |
|---|---|---|
| sn-1 | 4.17–4.33 | Doublet of doublets |
| sn-2 | 5.27–5.33 | Triplet of triplets |
| sn-3 | 4.17–4.33 | Doublet of doublets |
Enzymatic Discrimination of Regioisomers
Pancreatic lipase exhibits marked positional specificity, preferentially hydrolyzing fatty acids at the sn-1 and sn-3 positions. Studies using this compound demonstrate that linoleic acid (18:2n6) undergoes faster cleavage than oleic acid (18:1n9) due to enhanced solvent accessibility of the sn-3 ester bond. This kinetic preference has been exploited to develop structured lipids with tailored digestion profiles.
Mass spectrometry-based approaches now complement traditional enzymatic analysis. Collision-induced dissociation of sodium-adducted molecular ions ([M+Na]⁺) generates fragment patterns indicative of acyl chain positioning. For instance, neutral loss of the sn-3 fatty acid predominates over sn-1 loss in this compound, enabling regioisomer quantification without chromatographic separation.
Properties
Molecular Formula |
C39H70O5 |
|---|---|
Molecular Weight |
619.0 g/mol |
IUPAC Name |
[2-hydroxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37,40H,3-10,12,14-16,21-36H2,1-2H3/b13-11-,19-17+,20-18- |
InChI Key |
GREDRAMJRDQWEJ-DEDKAWTBSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/C/C=C\CCCCC)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Step 1: Preparation of sn-1 or sn-3 Monoacylglycerol or sn-1,3-Diacylglycerol intermediate
- Starting from rac-glycerol, selective esterification with oleic acid or oleoyl chloride at sn-1 or sn-3 position is performed.
- This may involve protection/deprotection steps or enzymatic regioselective acylation.
Step 2: Acylation of the remaining free hydroxyl group
- The free hydroxyl at sn-3 or sn-1 is then esterified with linoleic acid chloride or activated linoleic acid.
- Catalysts such as pyridine or 4-dimethylaminopyridine (DMAP) are used to promote esterification.
- Reaction conditions are typically under inert atmosphere (argon) and reflux in anhydrous solvents like chloroform.
Step 3: Purification
- The crude product is washed with acid and water to remove residual reagents.
- Purification is performed by silica gel chromatography using hexane/ethyl ether mixtures.
- Crystallization from solvents such as chloroform or ethyl acetate yields the pure triacylglycerol.
Specific Example from Literature
A closely related triacylglycerol, 1-palmitoyl-2-stearoyl-3-linoleoyl-rac-glycerol, was synthesized by:
- Acylation of rac-glycerol with palmitoyl and stearoyl chlorides to form diacylglycerol intermediates.
- Subsequent acylation at the free hydroxyl with linoleoyl chloride in the presence of pyridine and DMAP.
- Workup involved washing with 5% HCl and water, drying, solvent evaporation, and chromatographic purification.
- Yield reported was approximately 52.8% for the final triacylglycerol product.
- Reaction monitoring was performed by thin-layer chromatography (TLC) and flame ionization detection (FID).
This method can be adapted for this compound by substituting oleoyl chloride for palmitoyl or stearoyl chlorides in the initial steps.
Preparation Conditions and Solvent Systems
| Parameter | Description |
|---|---|
| Solvents | Anhydrous chloroform, hexane, ethyl acetate, diethyl ether |
| Catalysts | Pyridine, 4-dimethylaminopyridine (DMAP) |
| Temperature | Reflux conditions (~60-70 °C) under inert atmosphere |
| Reaction Time | Typically 4-6 hours for each esterification step |
| Purification | Silica gel chromatography with hexane/ethyl ether (95:5) eluent |
| Monitoring | TLC with hexane/diethyl ether/formic acid (80:20:2), HPLC-ELSD, ESI-MS |
Preparation of Stock Solutions for Research Use
For experimental and analytical purposes, the triacylglycerol is dissolved in solvents such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) at defined molarities.
| Amount of Compound | Solvent Volume for 10 mM Stock Solution (mL) |
|---|---|
| 1 mg | ~0.11 - 0.12 |
| 5 mg | ~0.56 - 0.58 |
| 10 mg | ~1.16 - 1.17 |
Note: Solubility varies with solvent; heating to 37°C and ultrasonic treatment improve dissolution.
Summary Table of Preparation Methodology
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Selective acylation of glycerol | Oleoyl chloride, pyridine, chloroform | Mono- or diacylglycerol intermediate |
| 2 | Esterification of free hydroxyl | Linoleoyl chloride, DMAP, reflux | Formation of triacylglycerol |
| 3 | Workup and purification | Acid wash, water wash, silica gel column | Pure this compound |
| 4 | Stock solution preparation | DMSO, ethanol, DMF, heat, ultrasound | Clear, stable stock solutions for research |
Chemical Reactions Analysis
1-Oleoyl-3-linoleoyl-rac-glycerol undergoes various chemical reactions, including:
Substitution: This compound can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Oleoyl-3-linoleoyl-rac-glycerol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Oleoyl-3-linoleoyl-rac-glycerol involves its interaction with lipid metabolism pathways . It acts as a substrate for lipase enzymes, which hydrolyze the ester bonds to release free fatty acids and glycerol . These free fatty acids can then participate in various metabolic processes, including energy production and membrane synthesis .
Comparison with Similar Compounds
1-Palmitoyl-2-Linoleoyl-3-Acetyl-rac-Glycerol (PLAG)
Structure: sn-1 palmitic acid (16:0), sn-2 linoleic acid (18:2), sn-3 acetyl group (C2:0) . Key Properties:
- Molecular formula: C₃₉H₇₂O₆
- Enhanced bioavailability in self-emulsifying drug delivery systems (e.g., 36-fold solubility increase vs. free drug) .
- Therapeutic Applications :
Comparison: Unlike 1-oleoyl-3-linoleoyl-rac-glycerol, PLAG’s sn-3 acetyl group enhances metabolic stability and bioavailability, making it more suitable for pharmaceutical formulations.
1-Myristoyl-2-Linoleoyl-3-Palmitoyl-rac-Glycerol
Structure: sn-1 myristic acid (14:0), sn-2 linoleic acid (18:2), sn-3 palmitic acid (16:0) . Key Properties:
- Molecular formula: C₅₁H₉₄O₆
- Molecular weight: 803.3 g/mol
- Found naturally in palm oil and vegetable oils .
Comparison: The saturated FAs (myristic and palmitic acids) increase melting temperature and rigidity compared to this compound, which has two unsaturated FAs. This structural difference impacts membrane incorporation and energy storage efficiency.
1-Linoleoyl-2-Oleoyl-3-Stearoyl-rac-Glycerol
Structure: sn-1 linoleic acid (18:2), sn-2 oleic acid (18:1), sn-3 stearic acid (18:0) . Key Properties:
- Combines mono-, poly-, and saturated FAs.
- Used to study lipid membrane dynamics and metabolic pathways .
Comparison: The positional isomerism (linoleic vs. oleic acid at sn-1 vs. sn-2) alters enzymatic hydrolysis rates and absorption efficiency compared to this compound.
Functional Analogs: Monoacylglycerols and Derivatives
1-Lauroyl-rac-Glycerol
Structure: Monoacylglycerol with lauric acid (12:0) at sn-1 . Key Properties:
- Antimicrobial activity against Streptococcus mutans and Candida albicans .
- Reduces dental caries in rat models at 2% dietary inclusion .
Comparison: As a monoacylglycerol, it lacks the structural complexity of this compound but shares applications in bioactive formulations.
Data Tables
Table 1: Structural Comparison of Selected Triacylglycerols
| Compound | sn-1 FA | sn-2 FA | sn-3 FA | Molecular Formula | Key Applications |
|---|---|---|---|---|---|
| This compound | 18:1 | - | 18:2 | C₅₇H₁₀₄O₆ | Lipid metabolism studies |
| PLAG | 16:0 | 18:2 | C2:0 | C₃₉H₇₂O₆ | Drug delivery, anti-inflammatory therapies |
| 1-Myristoyl-2-linoleoyl-3-palmitoyl | 14:0 | 18:2 | 16:0 | C₅₁H₉₄O₆ | Food chemistry |
Table 2: Research Findings on Bioactive Triacylglycerols
Biological Activity
1-Oleoyl-3-linoleoyl-rac-glycerol, also known as monoolein, is a triacylglycerol comprised of oleic acid and linoleic acid esterified to a glycerol backbone. Its unique structure, with oleic acid at the sn-1 position and linoleic acid at the sn-3 position, contributes significantly to its biological activity, particularly in lipid metabolism and cellular signaling processes.
Target of Action
The primary target of this compound is lipoprotein lipase (LPL) , an enzyme crucial for the hydrolysis of triglycerides into free fatty acids and glycerol. This interaction plays a vital role in modulating energy homeostasis by influencing the availability of free fatty acids for energy production.
Biochemical Pathways
The compound is involved in several biochemical pathways, primarily affecting lipid metabolism. It interacts with enzymes such as LPL and protein kinase C (PKC), which are key players in signal transduction pathways related to metabolic regulation.
Cellular Effects
This compound influences various cellular processes, including:
- Cell Signaling: It modulates signaling pathways by interacting with PKC, impacting gene expression and cellular metabolism.
- Gene Expression: The compound has been shown to affect the transcriptional activity of various genes involved in lipid metabolism and inflammation.
Pharmacokinetics
Research indicates that this compound exhibits favorable bioavailability, making it a promising candidate for incorporation into lipid-based drug delivery systems. Its stability and degradation are influenced by environmental factors such as temperature and pH.
1. Lipid Metabolism Enhancement
In animal models, studies have demonstrated that lower doses of this compound can enhance lipid metabolism and improve energy utilization. This effect is dose-dependent, indicating that careful dosing can optimize its benefits.
2. Inhibition of Triglyceride Hydrolysis
Research has shown that this compound exhibits both inhibitory and anti-inhibitory actions on LPL-mediated triglyceride hydrolysis. This dual action suggests potential therapeutic applications in managing conditions related to lipid metabolism disorders.
3. Impact on Cancer Cell Biology
A study exploring the effects of similar glycerol derivatives found that they could modulate epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer metastasis. While focused on different compounds, the findings suggest a broader relevance for glycerol derivatives like this compound in cancer biology .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Description |
|---|---|
| 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol | Contains palmitic acid at the sn-1 position |
| 1-Oleoyl-2-palmitoyl-3-linoleoyl-rac-glycerol | Features palmitic acid at the sn-2 position |
| 1,2-Dioleoyl-3-linoleoyl-rac-glycerol | Contains oleic acid at both sn-1 and sn-2 positions |
The distinct arrangement of fatty acids in this compound influences its biological activity compared to other triacylglycerols. Its unique structure enhances its interactions with metabolic enzymes and cellular receptors, contributing to its functional properties.
Q & A
Basic: What analytical techniques are recommended for confirming the structural identity and purity of 1-oleoyl-3-linoleoyl-rac-glycerol?
Answer:
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity and structural identification. Reverse-phase HPLC with UV detection (205–215 nm) can resolve positional isomers by retention time differences. For stereochemical confirmation, chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR) is essential to distinguish the rac-glycerol backbone from stereospecific forms. Thin-layer chromatography (TLC) using silica gel plates and a solvent system like hexane:diethyl ether:acetic acid (70:30:1) can provide preliminary purity assessment .
Basic: How should this compound be stored to prevent degradation?
Answer:
Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) at −20°C. Solvent stability varies: methyl acetate solutions are stable for months at −20°C, while chloroform or methanol solutions require shorter storage durations. Avoid freeze-thaw cycles, as polyunsaturated linoleoyl chains are prone to oxidation. Include antioxidants (e.g., BHT at 0.01%) for long-term storage .
Basic: What experimental considerations are critical for handling this compound in cell culture studies?
Answer:
Use solvent exchange protocols to replace methyl acetate (common solvent in commercial preparations) with biocompatible solvents like ethanol or DMSO. Evaporate methyl acetate under nitrogen gas and immediately reconstitute in the desired solvent. Verify solubility via dynamic light scattering (DLS) to ensure micelle-free solutions. For cellular uptake studies, use radiolabeled (e.g., -linoleate) or fluorescently tagged analogs .
Advanced: How can researchers resolve contradictory data on the biological activity of this compound across studies?
Answer:
Discrepancies often arise from isomer impurities, solvent artifacts, or cell-type-specific responses. Perform LC-MS to quantify isomer ratios (e.g., 1,3 vs. 1,2 isomers) and ensure >98% purity. Include solvent-only controls to rule out vehicle effects. Use lipidomic profiling (e.g., shotgun lipidomics) to correlate activity with endogenous lipid pools. For in vivo studies, account for inter-species differences in lipid-processing enzymes .
Advanced: What mechanistic approaches are suitable for studying the role of this compound in lipid signaling pathways?
Answer:
Employ confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled) to track intracellular trafficking. Combine this with siRNA knockdown of candidate receptors (e.g., GPR120) to identify signaling partners. For pathway analysis, use phosphoproteomics or AP-1/NF-κB luciferase reporter assays to map downstream targets. Lipid bilayer systems can isolate biophysical effects on membrane curvature or rigidity .
Advanced: How can researchers model the impact of this compound on lipid metabolism in disease contexts?
Answer:
Use streptozotocin (STZ)-induced diabetic models to assess beta-cell protection via glucose transporter 2 (GLUT2) internalization assays. In cancer models, evaluate metastasis suppression via matrix metalloproteinase (MMP-9) inhibition using zymography or RT-qPCR. For hematopoiesis, employ colony-forming unit (CFU) assays in bone marrow cultures .
Advanced: What strategies mitigate challenges in synthesizing enantiomerically pure this compound?
Answer:
Use benzylidene protection at the 1,3-hydroxyl groups to direct acylation to the sn-2 position, followed by hydrogenolysis for deprotection. Monitor reaction progress with -NMR to confirm regioselectivity. Enzymatic synthesis using immobilized lipases (e.g., Candida antarctica Lipase B) improves stereochemical control. Purify intermediates via flash chromatography with silver nitrate-impregnated silica to separate unsaturated isomers .
Advanced: How can isotopic labeling enhance studies on this compound metabolism?
Answer:
Incorporate -labeled glycerol or -fatty acids to trace metabolic flux via mass spectrometry. Use -labeled analogs for autoradiography in tissue distribution studies. Stable isotope-labeled internal standards (e.g., -glycerol backbone) enable absolute quantification in lipidomic workflows .
Basic: What safety precautions are necessary when handling this compound?
Answer:
While classified as non-hazardous (NFPA Health=0), use nitrile gloves and safety goggles to prevent skin/eye contact. Work in a fume hood when evaporating solvents. Dispose of waste via incineration or EPA-approved protocols. Avoid inhalation of aerosols during sonication .
Advanced: What computational tools aid in predicting the physicochemical behavior of this compound?
Answer:
Molecular dynamics simulations (e.g., GROMACS) model bilayer interactions using the Slipids force field. For solubility, use COSMO-RS or ALOGPS to predict logP values. Quantum mechanics (e.g., Gaussian) calculates NMR chemical shifts to validate synthetic products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
